Ophiopogonanone A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

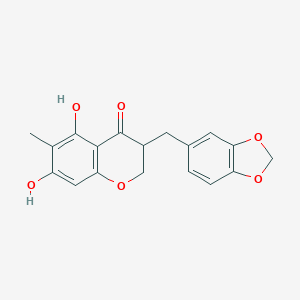

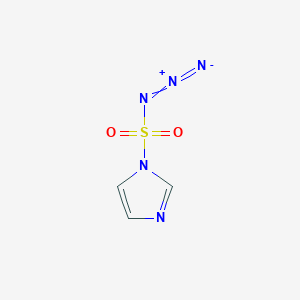

Ophiopogonanone A is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and cardiovascular protective effects .

Mechanism of Action

Target of Action

Ophiopogonanone A, a homoisoflavonoidal compound isolated from Ophiopogonis tuber , primarily targets tyrosinase (Tyr) . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. Inhibition of tyrosinase can lead to decreased melanin production, which is of interest in the treatment of hyperpigmentation disorders.

Mode of Action

This compound interacts with tyrosinase via a reversible mixed-inhibition . The compound’s phenylmalandioxin can coordinate with a copper ion in the active center of tyrosinase, and interact with the amino acid Glu322 to form hydrogen bonding . This interaction blocks the entry of the substrate, consequently inhibiting tyrosinase activity .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanin synthesis pathway. By blocking the catalytic center of tyrosinase, the conversion of tyrosine to melanin is hindered, leading to decreased melanin production .

Pharmacokinetics

The metabolic pathways of this compound include demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and glutathione (GSH) conjugation . These metabolic processes can impact the bioavailability of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of tyrosinase activity, leading to decreased melanin production . This can have potential applications in the treatment of hyperpigmentation disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant Ophiopogon japonicus, from which this compound is derived, naturally occurs in shady places in lowland and foothills, forests, dense scrub in ravines, moist and shady places on slopes, and along streams . These environmental conditions may influence the concentration and efficacy of this compound in the plant.

Biochemical Analysis

Biochemical Properties

Ophiopogonanone A interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit tyrosinase activity, a key enzyme involved in melanin synthesis . The inhibition mechanism involves multiple spectroscopic techniques and molecular docking .

Cellular Effects

This compound has shown significant effects on various types of cells. For instance, it has been found to downregulate the expression of interleukin (IL)-6 and IL-8, which were enhanced by senescent normal human dermal fibroblasts . It also showed moderate cytotoxicity against HepG2, KB, and MCF-7 cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For example, it has been found to inhibit tyrosinase activity through coordination with two Cu ions in the active center of the tyrosinase protein . This prevents the entrance of the substrate, thereby inhibiting the catalytic activity of tyrosinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study identified nine metabolites of this compound generated in the liver microsomes and hepatocytes of rats and humans . The metabolic pathways of this compound include demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation .

Metabolic Pathways

This compound is involved in several metabolic pathways. As mentioned earlier, the metabolic pathways of this compound include demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ophiopogonanone A can be synthesized through several chemical reactions involving the starting material, 2,4,6-trihydroxyacetophenoneThe reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the tuber of Ophiopogon japonicus. The extraction process includes drying and grinding the tuber, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Ophiopogonanone A undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding quinone form.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Ethers and esters.

Scientific Research Applications

Ophiopogonanone A has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of homoisoflavonoids.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, inflammatory conditions, and cancer.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

- Methylophiopogonanone A

- Methylophiopogonanone B

- Ophiopogonin B

- Ophiopogonanone E

Comparison: this compound is unique due to its specific structural features, such as the presence of a benzodioxole moiety and multiple hydroxyl groups, which contribute to its distinct pharmacological properties. Compared to similar compounds like Methylthis compound and B, this compound exhibits stronger antioxidant and anti-inflammatory activities .

Properties

CAS No. |

75239-63-3 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3/t11-/m1/s1 |

InChI Key |

QBRLTNYECODTFP-LLVKDONJSA-N |

SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC4=C(C=C3)OCO4)O |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O |

Appearance |

Powder |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)